N-Acetyl-D-glucosamine-15N
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Overview
Description
N-Acetyl-D-glucosamine-15N: is a derivative of the monosaccharide glucose. It is an amide formed between glucosamine and acetic acid, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is significant in various biological systems and is a key component in the structure of bacterial cell walls, chitin, and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Production: One efficient method involves the enzymatic conversion of chitin powders using chitinase. The chitinase is purified through affinity adsorption on the chitin substrate, achieving high recovery rates.
Chemical Synthesis: Another method involves the N-acetylation of D-glucosamine hydrochloride in a supersaturated solution of sodium methoxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, especially during hydrolysis in different water states.
Common Reagents and Conditions:
Subcritical and Supercritical Water: These conditions promote different reaction pathways, with subcritical water favoring solid product formation and supercritical water favoring gasification.
Enzymatic Catalysis: Enzymes like chitinase are commonly used to catalyze the conversion of chitin to this compound.
Major Products Formed:
- Glycolic Acid
- Acetic Acid
- Formic Acid
- Acetamide
Scientific Research Applications
Chemistry:
Biology:
- Plays a crucial role in the structure and function of bacterial cell walls and glycoproteins .
- Involved in the metabolic pathways of various organisms .
Medicine:
- Investigated for its potential in treating autoimmune diseases and osteoarthritis .
- Used in the development of new drugs and therapeutic agents .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- N-Acetyl-D-glucosamine-15N is involved in the glycosylation of proteins, a process known as O-GlcNAcylation. This modification can activate or deactivate enzymes and transcription factors, influencing various cellular processes .
- It is also a key component in the synthesis of glycosaminoglycans, which are essential for the structure and function of connective tissues .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H15NO6 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i9+1 |
InChI Key |
MBLBDJOUHNCFQT-MGWUHAGPSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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